molecular formula C21H23N5O B2607435 2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde CAS No. 865660-52-2

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde

Cat. No. B2607435
CAS RN: 865660-52-2
M. Wt: 361.449
InChI Key: JDJJDVSKTKAMPX-UHFFFAOYSA-N
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Description

Pyrimidine derivatives are widely used in medicinal chemistry due to their high degree of structural diversity . They are known to exhibit a wide range of pharmacological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .


Synthesis Analysis

The synthesis of pyrimidine derivatives often involves multiple steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .


Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can vary greatly depending on the substitutions of their amino group and of their phenyl ring .


Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and depend on the specific structure of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary greatly depending on their specific structure .

Scientific Research Applications

Organic Synthesis

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde: is a valuable intermediate in organic synthesis. It can undergo SNAr (nucleophilic aromatic substitution) reactions under mild and environmentally friendly conditions . This reactivity is particularly useful for constructing N-heterocyclic systems , which are prevalent in many pharmaceutical compounds. The ability to introduce various substituents through SNAr reactions expands the molecular diversity accessible for drug discovery and development.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for synthesizing pyrimidine derivatives that are integral to numerous drugs . The pyrimidine core is a common motif in many pharmacologically active molecules, and the manipulation of this core can lead to the development of new therapeutic agents with potential applications in treating a wide range of diseases.

Material Science

The compound’s derivatives are used in material science , particularly in the development of organic electronic materials . Its derivatives can be employed in Suzuki–Miyaura coupling reactions, which are pivotal for creating carbon-carbon bonds in the synthesis of organic electronic materials . These materials have applications in solar cells, light-emitting diodes, and transistors.

Analytical Chemistry

In analytical chemistry, the compound’s derivatives can be used as standards and reagents . They are essential for developing analytical methods, including mass spectrometry , to identify and quantify other substances with precision and accuracy .

Industrial Applications

The compound finds industrial applications in the synthesis of dyes, pigments, and agrochemicals . Its reactivity allows for the creation of complex molecules that can serve as active ingredients or intermediates in various industrial processes .

Environmental Applications

Lastly, the compound’s derivatives can be explored for environmental applications, such as the development of sensors and indicators . These could be used to detect pollutants or changes in environmental conditions, contributing to environmental monitoring and protection efforts .

Safety And Hazards

The safety and hazards associated with pyrimidine derivatives can vary greatly depending on their specific structure and the context in which they are used .

Future Directions

The future directions in the field of pyrimidine derivatives are likely to involve the development of new synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties .

properties

IUPAC Name

2-amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O/c1-25(13-16-9-5-3-6-10-16)19-18(15-27)20(24-21(22)23-19)26(2)14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDJJDVSKTKAMPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=C(C(=NC(=N2)N)N(C)CC3=CC=CC=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4,6-bis[benzyl(methyl)amino]pyrimidine-5-carbaldehyde

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